

Aumitin diaminopyrimidine-based inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Aumitin

Cat. No.: S519762

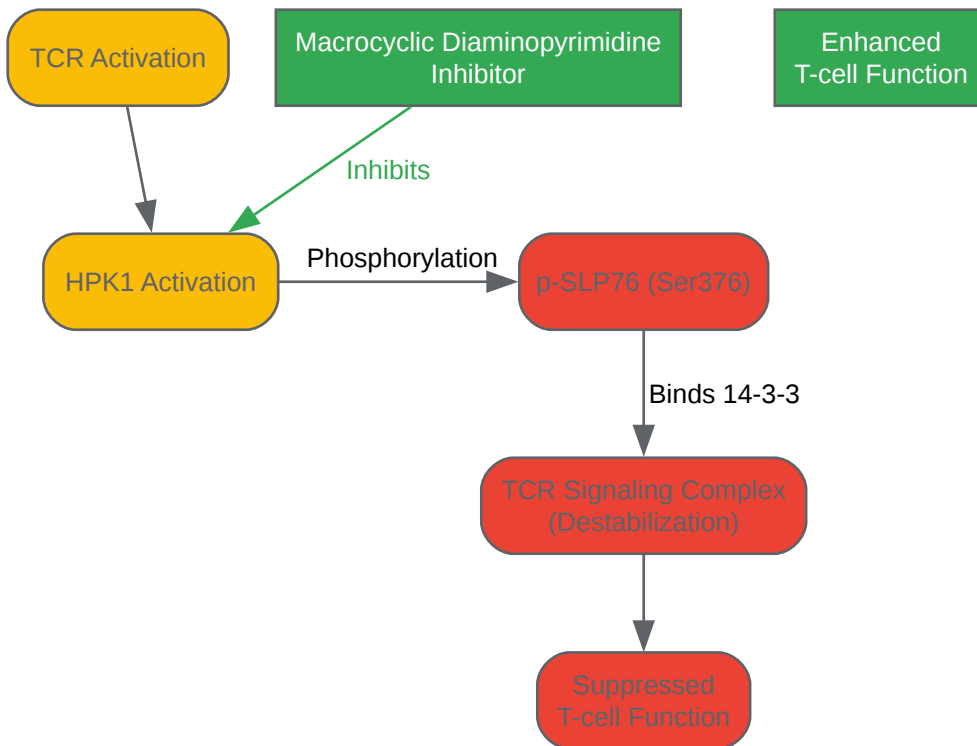
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Molecular Design & Mechanism of Action

The development of these inhibitors was based on a **macrocyclization strategy** applied to a known, high-potency HPK1 inhibitor lead compound (compound 1, $IC_{50} = 0.061$ nM) [1]. The core scaffold is a **2,4-diaminopyrimidine-5-carboxamide** [1].

- **Rationale for Macrocyclization:** Molecular docking revealed that the lead compound adopts a U-shaped conformation within the ATP-binding pocket of HPK1. The macrocyclization strategy aimed to connect two flexible terminal chains to lock this bioactive conformation, potentially improving selectivity and physicochemical properties [1].
- **Mechanism of Action:** HPK1 (Hematopoietic Progenitor Kinase 1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to the dissociation of the TCR signaling complex and suppression of T-cell immune function. These inhibitors block HPK1's kinase activity, thereby enhancing T-cell activation and proliferation, which is a promising strategy for cancer immunotherapy [1] [2].

The diagram below illustrates the HPK1 signaling pathway and the inhibitor's mechanism of action.



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HPK1 negatively regulates T-cell signaling. The inhibitor blocks HPK1, preventing SLP76 phosphorylation and downstream signal disruption, thereby enhancing T-cell function.

Key Inhibitor Profile & Structure-Activity Relationship (SAR)

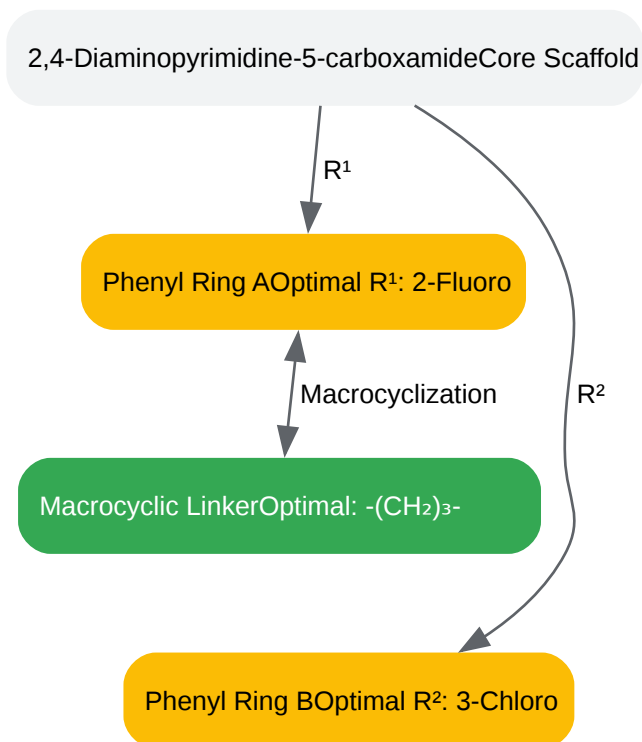
Through extensive SAR exploration, researchers identified a potent macrocyclic HPK1 inhibitor, **compound 21** [1] [2]. The table below summarizes its key experimental data.

Parameter	Result/Value	Experimental Context
HPK1 Inhibition (IC ₅₀)	1.0 nM	ADP-Glo assay [2]
Cellular Target Engagement	Inhibited SLP76 phosphorylation (Ser376)	In human Jurkat T cells [1] [2]

Parameter	Result/Value	Experimental Context
Functional Immune Effect	Enhanced IL-2 secretion	In human Jurkat T cells [1] [2]
Macrocyclic Linker	-(CH ₂) ₃ - (3-carbon chain)	Optimal length for potency [1]
Phenyl Ring A Substituent (R ¹)	2-Fluoro	Improved activity [1]
Phenyl Ring B Substituent (R ²)	3-Chloro	Improved activity [1]

The diagram below maps the key structural features and SAR findings for compound 21 onto its core scaffold.

Key Structural Features & SAR of Compound 21



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Core scaffold of macrocyclic 2,4-diaminopyrimidine HPK1 inhibitors, highlighting key substituents and the optimal 3-carbon macrocyclic linker identified in SAR studies [1].

Experimental Protocols

The following are the key experimental methodologies used to characterize the HPK1 inhibitors in this study [1].

HPK1 Kinase Inhibition Assay (Biochemical)

- **Assay Type: ADP-Glo Assay**
- **Principle:** This is a luminescent assay that measures ADP produced by a kinase reaction. The amount of ADP is directly proportional to kinase activity.
- **Procedure:**
 - **Reaction Setup:** Incubate HPK1 kinase with the test compound, a specific ATP concentration, and its substrate (e.g., a peptide).
 - **Reaction Termination:** Add ADP-Glo Reagent to stop the kinase reaction and deplete any remaining ATP.
 - **ADP Detection:** Add Kinase Detection Reagent to convert ADP to ATP, which is then measured using a luciferase/luciferin reaction.
 - **Signal Measurement:** The generated luminescent signal is inversely proportional to the inhibitor's potency. **IC₅₀ values** are calculated from dose-response curves.

Cellular Target Engagement Assay

- **Cell Line: Human Jurkat T cells** (a model T-cell leukemia line).
- **Stimulation:** Activate TCR signaling, typically with anti-CD3/anti-CD28 antibodies or PMA/ionomycin.
- **Method: Western Blotting**
 - **Cell Treatment & Lysis:** Treat cells with the inhibitor followed by stimulation. Lyse cells to extract proteins.
 - **Gel Electrophoresis:** Separate proteins by size using SDS-PAGE.
 - **Protein Transfer:** Transfer proteins from the gel to a membrane (e.g., PVDF).
 - **Immunoblotting:** Probe the membrane with specific antibodies:
 - **Primary Antibody:** Anti-phospho-SLP-76 (Ser376)
 - **Loading Control:** e.g., Anti-total SLP-76 or Anti-β-Actin

- **Detection:** Use chemiluminescence to visualize and quantify the bands. Effective inhibitors show a **dose-dependent reduction in SLP-76 phosphorylation**.

Functional T-cell Assay

- **Cell Line:** Human Jurkat T cells.
- **Method:** ELISA (Enzyme-Linked Immunosorbent Assay) for IL-2
 - **Cell Treatment & Stimulation:** Treat cells with the inhibitor and stimulate TCR signaling.
 - **Culturing:** Incubate cells for a defined period (e.g., 24 hours) to allow cytokine secretion.
 - **Supernatant Collection:** Centrifuge cells and collect the culture supernatant.
 - **Cytokine Measurement:** Use a commercial IL-2 ELISA kit to quantify the concentration of secreted IL-2 in the supernatant. Effective HPK1 inhibitors lead to an **enhancement of IL-2 secretion**.

Research Implications and Future Directions

Compound 21 is recognized as a **structurally novel lead compound** for further development of HPK1 inhibitors [1] [2]. The success of the macrocyclization strategy in this series provides a valuable template for designing new inhibitors with improved properties.

The field of HPK1 inhibitor development is active, with at least ten compounds known to have entered clinical trials as of the latest reports, though none have yet received market approval [1]. This highlights both the promise and the challenge of targeting HPK1 for cancer immunotherapy.

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References

1. Design, synthesis and structure-activity relationship studies ... [sciencedirect.com]
2. Design, synthesis and structure-activity relationship studies ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Aumitin diaminopyrimidine-based inhibitor]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519762#aumitin-diaminopyrimidine-based-inhibitor>]

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